D-Galactosamine pentaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

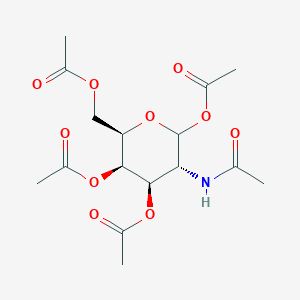

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Galactosamine Pentaacetate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine, is a pivotal compound in biomedical research and pharmaceutical development. Its enhanced stability and solubility in organic solvents make it a versatile intermediate for the synthesis of complex glycoconjugates and a valuable tool in glycobiology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and critical applications. A significant focus is placed on its use in establishing experimental models of acute liver injury, detailing the intricate signaling pathways involved. This document serves as a vital resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 76375-60-5 | [2][3][4] |

| Molecular Formula | C16H23NO10 | [4] |

| Molecular Weight | 389.35 g/mol | [4] |

| Melting Point | 230 °C (decomposes) | [3][5] |

| Boiling Point | 530.2 ± 50.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; slightly soluble in chloroform (B151607) and DMSO; less soluble in water.[1] | |

| Appearance | White to off-white crystalline powder.[1] | |

| Storage | Store in a freezer under -20°C in a dry, well-ventilated place.[3] |

Synthesis of this compound

This compound is typically synthesized via the acetylation of D-galactosamine hydrochloride.[1][6] The following is a general experimental protocol for its preparation.

Experimental Protocol: Synthesis

Materials:

-

D-galactosamine hydrochloride

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable organic base)

-

4-dimethylaminopyridine (B28879) (DMAP, catalyst)

-

Anhydrous methanol

Procedure:

-

Dissolve D-galactosamine hydrochloride in a suitable organic base, such as pyridine.

-

Cool the reaction mixture to 0°C.

-

Slowly add acetic anhydride to the solution.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Remove the solvent under reduced pressure.

-

Add toluene and distill to remove residual pyridine as an azeotrope.

-

Add anhydrous methanol to the residue and stir to induce precipitation.

-

Filter the white solid, wash with cold methanol, and dry under vacuum to yield this compound.

Note: The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.[1]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and is a valuable tool in glycobiology research.

Intermediate for Pharmaceutical Synthesis

The protected hydroxyl and amino groups of this compound make it an ideal building block for the synthesis of complex carbohydrates and glycoconjugates.[7] These structures are often integral components of drugs used in oncology, immunology, and antiviral therapies.[7] The stability and solubility of the pentaacetate form allow for more controlled and efficient chemical manipulations compared to the unprotected sugar.[7]

Role in Glycobiology and Cancer Research

D-Galactosamine is a fundamental component of glycoproteins and glycolipids. Aberrant glycosylation is a hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens.[8] One such antigen is the Tn antigen (GalNAcα1-O-Ser/Thr), which involves N-acetyl-D-galactosamine.[8] The expression of the related D-galactose-beta-[1->3]-N-acetyl-D-galactosamine has been observed in various adenocarcinomas, including breast, ovarian, and pancreatic cancers.[9] The enzyme responsible for the initial step of O-glycosylation, pp-GalNAc-T6, is often upregulated in cancer and is a potential therapeutic target.[10][11][12]

Induction of Acute Liver Injury in Animal Models

A primary application of D-galactosamine is in the induction of acute liver injury in experimental animal models, which closely mimics human viral hepatitis.[13] It is often co-administered with lipopolysaccharide (LPS) to create a robust and rapid model of liver failure. D-galactosamine acts as a hepatotoxic agent by depleting the intracellular pool of uridine (B1682114) nucleotides, thereby inhibiting RNA and protein synthesis and sensitizing hepatocytes to the inflammatory effects of LPS.[13]

Experimental Protocol: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice

This section provides a detailed methodology for inducing acute liver failure in mice using D-galactosamine and LPS.

Materials:

-

D-galactosamine (D-GalN)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (or other suitable strain), 6-8 weeks old

-

Appropriate animal handling and surgical tools

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

Assay kits for liver function tests (e.g., ALT, AST)

-

Histology reagents (formalin, paraffin, H&E stain)

-

Reagents for Western blotting or other molecular analyses

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Preparation of Reagents: Dissolve D-GalN and LPS in sterile saline to the desired concentrations. A common dosage for D-GalN is 700-800 mg/kg, and for LPS is 10-100 µg/kg.[13][14]

-

Induction of Liver Injury: Administer D-GalN and LPS to the mice via intraperitoneal (i.p.) injection.

-

Monitoring: Observe the mice for clinical signs of distress. The peak of liver injury typically occurs 6-10 hours after injection.[13][15]

-

Sample Collection: At the desired time point (e.g., 7 hours post-injection), euthanize the mice.[15] Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples.

-

Analysis:

-

Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[15] Quantify pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[15]

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.

-

Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., Western blotting for signaling pathway components).

-

Caption: Workflow for D-Galactosamine/LPS-induced acute liver injury model.

Signaling Pathways in D-Galactosamine/LPS-Induced Liver Injury

The hepatotoxicity induced by D-galactosamine and LPS is mediated by a complex interplay of signaling pathways, primarily involving inflammation and apoptosis.

TNF-α/NF-κB Signaling Pathway

LPS, through its interaction with Toll-like receptor 4 (TLR4) on Kupffer cells (liver-resident macrophages), triggers the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). D-galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α. TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of genes involved in inflammation and apoptosis.

Caption: Simplified TNF-α/NF-κB signaling pathway in liver injury.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including JNK, ERK, and p38 MAPK, are also activated in response to D-galactosamine/LPS-induced stress. These kinases are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. Their activation contributes to the overall inflammatory response and hepatocellular damage.

Caption: General overview of the MAPK signaling cascade.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Upon activation by cellular stress signals induced by D-galactosamine and LPS, the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, further amplifying the inflammatory response and contributing to liver damage.

Caption: The NLRP3 inflammasome activation pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[16] In case of contact, wash the affected area thoroughly with water.[16] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Conclusion

This compound is a compound of significant interest to researchers in glycobiology and drug development. Its utility as a synthetic intermediate and its application in creating robust models of acute liver injury make it an invaluable tool. A thorough understanding of its properties, handling, and the molecular mechanisms it influences is essential for its effective and safe use in a research setting. This guide provides a foundational understanding to aid scientists in leveraging this compound to advance their research goals.

References

- 1. chemsynlab.com [chemsynlab.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 76375-60-5 [sigmaaldrich.com]

- 4. D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 11710828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 76375-60-5 [chemicalbook.com]

- 6. Preparation method of N-acetyl-D-galactosamine - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Common expression of the tumor marker D-galactose-beta-[1-->3]-N-acetyl-D-galactosamine by different adenocarcinomas: evidence of field effect phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. investigadores.ucu.edu.uy [investigadores.ucu.edu.uy]

- 13. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. static.cymitquimica.com [static.cymitquimica.com]

The Biological Role of D-Galactosamine Pentaacetate: A Technical Guide for Researchers

An In-depth Examination of a Key Intermediate in Glycoscience and its Relevance in Experimental Models of Disease

Introduction

D-Galactosamine pentaacetate is a fully acetylated derivative of the amino sugar D-galactosamine. This peracetylated form offers enhanced stability and solubility in organic solvents, making it a crucial and versatile intermediate in the synthesis of a wide array of complex glycoconjugates and other bioactive molecules.[1] While this compound is primarily utilized as a synthetic precursor, its biological relevance is intrinsically linked to its parent compound, D-galactosamine, a widely used tool in experimental models of acute liver failure, and to the novel glycosides it helps create. This technical guide provides a comprehensive overview of the biological roles associated with this compound, focusing on its application in synthesis, the significant impact of its parent compound in disease modeling, and the therapeutic potential of its derivatives.

Core Biological Significance: A Tale of Two Molecules

The biological context of this compound is best understood by examining two key aspects: its role as a synthetic intermediate for creating molecules with specific biological activities, and the profound hepatotoxic effects of its parent compound, D-galactosamine, which is a cornerstone of experimental liver injury models.

This compound as a Synthetic Intermediate

The primary role of this compound in biological research is that of a stable, protected monosaccharide for the synthesis of complex carbohydrates and glycoconjugates. The acetyl groups increase its solubility in organic solvents, facilitating its use in a variety of chemical reactions.

Notably, this compound is a precursor for the synthesis of α- and β-linked acetamido pyranosides, which have demonstrated anti-inflammatory properties as inhibitors of Toll-like Receptor 4 (TLR4).[1] TLR4 is a key pattern recognition receptor in the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines. The ability to synthesize inhibitors of this pathway is of significant interest for the development of therapeutics for inflammatory diseases.

Furthermore, D-galactosamine derivatives have been explored for their anti-tumor potential. For instance, galactosamine has been conjugated to docetaxel, a potent anti-cancer drug, to enhance its cytotoxicity and selectivity against hepatoma cells.[2]

D-Galactosamine: A Tool for Modeling Acute Liver Failure

In contrast to the synthetic utility of its pentaacetate form, D-galactosamine itself is a potent hepatotoxin. It is widely used in animal models to induce acute liver failure that mimics viral hepatitis.[3] The mechanism of D-galactosamine-induced hepatotoxicity is multifaceted, involving the depletion of uridine (B1682114) triphosphate (UTP), which leads to the inhibition of RNA and protein synthesis.[4] This metabolic disruption sensitizes hepatocytes to the cytotoxic effects of inflammatory mediators, particularly Tumor Necrosis Factor-alpha (TNF-α).[5]

The administration of D-galactosamine, often in conjunction with LPS, triggers a robust inflammatory response mediated by Kupffer cells, the resident macrophages of the liver.[6] This leads to the activation of signaling pathways such as the NF-κB and MAPK pathways, resulting in the production of a cascade of pro-inflammatory cytokines and ultimately, hepatocyte apoptosis and necrosis.[7][8]

Quantitative Data in D-Galactosamine-Induced Hepatotoxicity

The following tables summarize key quantitative data from studies utilizing D-galactosamine to induce liver injury in rats.

Table 1: Serum Biomarkers of Liver Injury in D-Galactosamine-Treated Rats

| Parameter | Control Group (Saline) | D-Galactosamine Group (1.1 g/kg) | Fold Change | p-value | Reference |

| Alanine Aminotransferase (ALT) | 29.3 ± 3.5 IU/L | 258.7 ± 45.2 IU/L | ~8.8 | <0.001 | [1] |

| Aspartate Aminotransferase (AST) | 89.1 ± 11.2 IU/L | 347.5 ± 56.8 IU/L | ~3.9 | <0.0001 | [1] |

| Total Bilirubin | 0.18 ± 0.04 mg/dL | 0.81 ± 0.12 mg/dL | ~4.5 | <0.004 | [1] |

| Ammonia | 112.3 ± 15.7 µmol/L | 245.6 ± 33.1 µmol/L | ~2.2 | <0.005 | [1] |

| Albumin | 3.8 ± 0.2 g/dL | 2.9 ± 0.3 g/dL | ~0.76 | <0.001 | [1] |

Table 2: Inflammatory Cytokine Levels in D-Galactosamine/LPS-Induced Liver Injury

| Cytokine | Control Group | D-GalN/LPS Group | Reference |

| TNF-α | 18.65 ± 4.92 pg/ml | 134.83 ± 80.35 pg/ml | [8] |

| IL-6 | Not Reported | Significantly Increased | [7] |

| IL-1β | Not Reported | Significantly Increased | [7] |

Key Signaling Pathways

The biological effects of D-galactosamine and the compounds synthesized from this compound are often mediated through key signaling pathways, most notably the Toll-like Receptor 4 (TLR4) pathway.

TLR4 Signaling Pathway

TLR4 signaling is central to the inflammatory response triggered by D-galactosamine/LPS and is a target for the anti-inflammatory compounds synthesized from this compound. The pathway proceeds via two major branches: the MyD88-dependent and the TRIF-dependent pathways.

Caption: TLR4 Signaling Cascade.

Experimental Protocols

D-Galactosamine-Induced Acute Liver Failure in Rats

This protocol describes the induction of acute liver failure in rats using D-galactosamine, a model that is central to understanding the biological context of this amino sugar.

Materials:

-

D-galactosamine hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline solution

-

Sprague-Dawley rats (male, 200-250 g)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

-

Preparation of D-Galactosamine Solution: Dissolve D-galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL.[1]

-

Induction of Liver Injury: Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution at a dose of 1.1 g/kg body weight.[1] A control group should receive an equivalent volume of sterile 0.9% saline.

-

Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At 48 hours post-injection, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), bilirubin, and other relevant markers.[1]

-

Histopathological Analysis: Euthanize the animals and perfuse the liver with phosphate-buffered saline (PBS). Excise the liver and fix a portion in 10% neutral buffered formalin for histopathological processing (embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin).[1]

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds, which can be adapted to test derivatives synthesized from this compound.

Materials:

-

Target cell line (e.g., HepG2 for liver-related studies)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

This compound holds a significant, albeit indirect, position in biological research. Its primary value lies in its role as a chemically stable and versatile building block for the synthesis of complex glycoconjugates with tailored biological activities, particularly as modulators of the TLR4 signaling pathway. The profound hepatotoxic effects of its parent compound, D-galactosamine, have established it as an indispensable tool for modeling acute liver failure and studying the underlying inflammatory mechanisms. For researchers and drug development professionals, understanding the chemistry of this compound and the biology of D-galactosamine provides a powerful dual perspective: one of synthetic utility and the other of pathophysiological insight. Future research may yet uncover direct biological roles for this compound itself, but its current importance as a gateway to novel therapeutics and a tool for disease modeling is firmly established.

References

- 1. Synthesis of anti-inflammatory α-and β-linked acetamidopyranosides as inhibitors of toll-like receptor 4 (TLR4). | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of TLR4 Signaling Impedes Tumor Growth in Colitis-Associated Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Definition of the Anti-inflammatory Oligosaccharides Derived From the Galactosaminogalactan (GAG) From Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Galactosamine Pentaacetate for Researchers and Drug Development Professionals

Abstract

D-Galactosamine pentaacetate, a derivative of the amino sugar D-galactosamine, is a critical tool in biomedical research, particularly in the fields of hepatology and glycobiology. Its ability to induce a well-characterized and reproducible model of acute liver injury in laboratory animals makes it an invaluable compound for studying liver disease pathogenesis and for the preclinical evaluation of hepatoprotective drug candidates. This technical guide provides a comprehensive overview of this compound, including a comparative analysis of suppliers and pricing, detailed experimental protocols for the induction of liver injury, and an exploration of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development who are utilizing or considering the use of this compound in their studies.

Introduction

D-Galactosamine (D-GalN) is a hepatotoxic agent that selectively damages liver cells.[1][2] Its pentaacetate form, this compound, offers enhanced stability and solubility, facilitating its use in experimental settings.[3] The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) pools within hepatocytes. This leads to the inhibition of RNA and protein synthesis, ultimately resulting in cellular stress, inflammation, and apoptosis, mimicking the pathophysiology of viral hepatitis.[2]

This guide will provide researchers with the necessary information to effectively source and utilize this compound in their experimental workflows.

This compound: Suppliers and Pricing

The procurement of high-quality reagents is paramount for the reproducibility of scientific research. A variety of chemical suppliers offer this compound with differing purity levels and in various quantities. Below is a summary of prominent suppliers and their current pricing. Researchers are advised to verify the product specifications and pricing directly with the suppliers before making a purchase.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 76375-60-5 | ≥98% | 1 g | $35.50 |

| 5 g | $118.00 | |||

| 10 g | $214.00 | |||

| Cayman Chemical | 14599 | ≥98% | 10 mg | $44.00 |

| 50 mg | $176.00 | |||

| Santa Cruz Biotechnology | sc-220003 | ≥98% | 100 mg | $99.00 |

| 500 mg | $399.00 | |||

| Tocris Bioscience | 3946 | >98% | 10 mg | $40.00 |

| 50 mg | $160.00 | |||

| Carbosynth | OG05803 | >98% | 1 g | $45.00 |

| 5 g | $180.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the respective supplier's website for the most current information.

Experimental Protocol: Induction of Acute Liver Injury in Mice

The following protocol details a standard method for inducing acute liver injury in mice using D-Galactosamine in combination with Lipopolysaccharide (LPS), a potent inflammatory stimulus that potentiates the hepatotoxic effects of D-GalN.

3.1. Materials

-

D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

8-10 week old male C57BL/6 mice (or other suitable strain)

-

Sterile syringes and needles (27-30 gauge)

-

Animal balance

-

Equipment for blood collection (e.g., micro-hematocrit tubes, cardiac puncture supplies)

-

Centrifuge for serum separation

-

Serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

-

Materials for tissue histology (e.g., formalin, paraffin (B1166041), microtome, H&E staining reagents)

3.2. Procedure

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of Reagents:

-

Dissolve D-Galactosamine in sterile saline to a final concentration of 100 mg/mL.

-

Dissolve LPS in sterile saline to a final concentration of 10 µg/mL.

-

Both solutions should be prepared fresh on the day of the experiment.

-

-

Induction of Liver Injury:

-

Weigh each mouse to determine the precise dosage.

-

Administer D-Galactosamine via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.

-

Thirty minutes after the D-Galactosamine injection, administer LPS via i.p. injection at a dose of 10 µg/kg body weight.

-

-

Monitoring: Observe the animals for signs of distress. Typically, signs of liver injury will become apparent within 4-6 hours post-injection.

-

Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS injection), euthanize the mice via an approved method.

-

Blood Collection: Collect blood via cardiac puncture. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.

-

Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver and fix it in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for molecular and biochemical analyses.

-

-

Assessment of Liver Injury:

-

Serum Transaminases: Measure the activity of ALT and AST in the collected serum using commercially available kits according to the manufacturer's instructions. A significant increase in ALT and AST levels is indicative of hepatocellular damage.

-

Histopathology: Process the formalin-fixed liver tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E). Examine the sections under a microscope for evidence of necrosis, inflammation, and other pathological changes.

-

Key Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity

The hepatotoxic effects of D-Galactosamine are mediated by a complex interplay of signaling pathways that lead to inflammation and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In the context of D-GalN/LPS-induced liver injury, the activation of Toll-like receptor 4 (TLR4) by LPS on Kupffer cells (resident liver macrophages) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-1β.

References

- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of D-Galactosamine Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental aspects of D-Galactosamine pentaacetate. The content is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a fully acetylated derivative of the amino sugar D-galactosamine. The presence of five acetyl groups enhances its solubility in organic solvents and its stability compared to the non-acetylated form.[1] It typically appears as a white to off-white crystalline solid.[2]

| Property | Value | Source |

| CAS Number | 76375-60-5 | [3][4][5] |

| Molecular Formula | C16H23NO10 | [4][6][7] |

| Molecular Weight | 389.36 g/mol | [4][7][8] |

| Melting Point | 230°C (decomposes) | [4][6] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; less soluble in water. | [1][2] |

| Storage Temperature | Store at -20°C for long-term storage. | [9] |

Safety and Hazard Information

While one source suggests that the toxicity and safety of this compound have been extensively studied and it has been shown to be safe for use in scientific experiments, it is crucial to handle it with care according to established safety protocols.[2] Safety Data Sheets (SDS) indicate that the toxicological properties of this material have not been fully investigated and it is expected to be a low hazard for usual industrial handling.[10]

Hazard Statements: [11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [11]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

A critical gap in the available safety information is the lack of quantitative toxicity data for this compound. Safety Data Sheets consistently report "no data available" for acute oral, dermal, and inhalation toxicity (LD50).[4][6] The hepatotoxic effects of the unacetylated form, D-galactosamine, are well-documented, particularly its ability to induce liver injury that mimics viral hepatitis in animal models.[6][12] This toxicity is often studied in combination with lipopolysaccharide (LPS), where D-galactosamine sensitizes the liver to the effects of endotoxins.[13]

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[10]

-

Avoid formation and inhalation of dust.[4]

-

Use only in a well-ventilated area.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[10]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.[10]

-

For long-term storage, it is recommended to store at -20°C.[9]

-

Incompatible materials include strong oxidizing agents.[5]

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel to a safe area.[4]

-

Wear appropriate PPE, including a respirator if dust is generated.[3]

-

Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming.[3]

-

Collect the spilled material in a sealed container for disposal.[3]

-

Prevent the product from entering drains.[4]

Disposal:

-

Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[3]

-

Do not empty into drains.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of D-galactosamine hydrochloride using acetic anhydride (B1165640) and pyridine.[3]

Materials:

-

D-galactosamine hydrochloride

-

Anhydrous pyridine

-

Acetic anhydride

-

Methanol (for precipitation)

-

Toluene (B28343) (for solvent removal)

-

4-dimethylaminopyridine (DMAP) (catalyst)

Procedure:

-

In a 100L reactor, add 10 kg of D-galactosamine hydrochloride.

-

Control the temperature at 0°C and add 30 kg of acetic anhydride and 30 kg of pyridine.

-

Stir the mixture for 1-2 hours.

-

Add 200 g of 4-dimethylaminopyridine.

-

Warm the reaction mixture to room temperature and stir for 10 hours.[5]

-

Remove the solvent under reduced pressure. Add 10 kg of toluene and distill until no more solvent comes over to ensure complete removal of pyridine.[5]

-

Cool the residue to room temperature.

-

Add 30 kg of anhydrous methanol and stir for 2 hours to induce precipitation.[5]

-

Collect the white solid by suction filtration and dry to obtain this compound.[5]

Purification:

-

The resulting compound can be further purified by recrystallization.[3]

Characterization:

-

The purity and identity of the synthesized this compound can be confirmed using analytical techniques such as NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.[3]

Experimental Workflow for Handling and Use

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its precursor, D-galactosamine, provides significant insights. D-galactosamine is a well-known hepatotoxic agent that sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), often induced by lipopolysaccharide (LPS).[13] This sensitization is a key aspect of the widely used D-galactosamine/LPS model of acute liver failure.

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose, another name for this compound, is utilized in the synthesis of α- and β-linked acetamido pyranosides which have shown anti-inflammatory properties as inhibitors of Toll-like receptor 4 (TLR4).[3] TLR4 is a key receptor in the innate immune system that recognizes LPS, leading to the activation of downstream inflammatory signaling pathways, including the NF-κB pathway.

The hepatotoxicity induced by D-galactosamine, particularly in the presence of LPS, involves the activation of apoptosis.[15] The binding of LPS to TLR4 triggers a signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α. D-galactosamine enhances the susceptibility of liver cells to TNF-α-mediated apoptosis. This process involves the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[15]

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynlab.com [chemsynlab.com]

- 4. 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of N-acetyl-D-galactosamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Acteoside inhibits apoptosis in D-galactosamine and lipopolysaccharide-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose synthesis - chemicalbook [chemicalbook.com]

- 9. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 76375-60-5 [chemicalbook.com]

- 11. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of D-Galactosamine Pentaacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Galactosamine pentaacetate, a crucial intermediate in glycobiology and pharmaceutical research. Understanding its solubility is paramount for its effective use in synthesis, formulation, and various biological assays. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and visualizes key related processes.

Core Concepts: Understanding this compound

This compound is a fully acetylated derivative of the amino sugar D-galactosamine. The presence of five acetyl groups significantly alters its physicochemical properties compared to the parent molecule, most notably its solubility. These acetyl groups render the molecule less polar, which in turn governs its solubility profile in various solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a qualitative understanding can be derived from various sources, including chemical supplier technical data sheets and related literature. The general solubility profile is summarized in the table below. It is important to note that "soluble" and "slightly soluble" are qualitative terms and can vary between different sources and experimental conditions.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[1][2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble[4] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble[4] |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble (may require sonication)[1][3] |

| Water | H₂O | Polar Protic | Low to Moderate Solubility[5] |

For reference, a structurally similar compound, β-D-galactose pentaacetate, has a reported solubility in ethanol of approximately 40 g/100mL and in water of less than 0.1 g/100mL[6]. This suggests that other peracetylated sugars also exhibit enhanced solubility in organic solvents over aqueous media.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is a standard approach for solid compounds.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, Methanol, Ethanol, Water)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed, dry evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the shaker and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a micropipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dishes containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

-

Accurately weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units:

-

g/L: (mass of dissolved solid in g) / (volume of supernatant in L)

-

mg/mL: (mass of dissolved solid in mg) / (volume of supernatant in mL)

-

mol/L (Molarity): (moles of dissolved solid) / (volume of supernatant in L)

-

-

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations: Synthesis Workflow and Signaling Pathway

To further aid in the understanding of this compound's role in research, the following diagrams illustrate its synthesis and a key biological pathway it is involved in.

Synthesis of this compound

The following diagram outlines the typical laboratory synthesis of this compound from its precursor, D-galactosamine hydrochloride.

Caption: A workflow diagram illustrating the synthesis of this compound.

Role in NF-κB Signaling Pathway in D-Galactosamine-Induced Liver Injury

D-galactosamine is widely used to induce experimental liver injury in animal models. A key mechanism involves the activation of the NF-κB signaling pathway, leading to an inflammatory response and apoptosis. The following diagram depicts a simplified overview of this pathway.

Caption: A simplified diagram of the NF-κB signaling pathway in liver injury.

This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains an area for further investigation, the provided information on its qualitative solubility, a robust experimental protocol for its determination, and visualizations of its synthesis and a key biological pathway offer valuable insights for its practical application.

References

- 1. chembk.com [chembk.com]

- 2. Cas 76375-60-5,this compound | lookchem [lookchem.com]

- 3. This compound | 76375-60-5 [chemicalbook.com]

- 4. CAS 76375-60-5: this compound | CymitQuimica [cymitquimica.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. 4163-60-4, Beta-D-Galactose pentaacetate, CAS:4163-60-4 [chemsynlab.com]

An In-depth Technical Guide to the Core Differences Between D-galactosamine and its Pentaacetate Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental distinctions between D-galactosamine (D-GalN), primarily used in its hydrochloride salt form, and its derivative, D-galactosamine pentaacetate. Understanding these differences in chemical structure, solubility, biological activity, and application is critical for designing robust experimental models and for the synthesis of novel therapeutics. This document outlines their core properties, mechanisms of action, and provides detailed protocols for their application in research.

Core Chemical and Physical Differences

The primary distinction between D-galactosamine and its pentaacetate form lies in the addition of five acetyl groups to the parent molecule. This modification fundamentally alters its physical and chemical properties, influencing its solubility, stability, and how it interacts with biological systems. D-galactosamine is typically used as its hydrochloride salt to improve stability and water solubility, whereas the pentaacetate derivative's acetyl groups render it more lipophilic.

These differences are summarized below:

| Property | D-Galactosamine (Hydrochloride Salt) | This compound | Key Distinction |

| Molecular Formula | C₆H₁₃NO₅ • HCl[1] | C₁₆H₂₃NO₁₀[2][3][4] | Addition of five acetyl groups (and removal of HCl). |

| Molecular Weight | 215.63 g/mol [1] | 389.35 g/mol [3][5][6] | Significantly higher mass due to acetylation. |

| Appearance | White crystalline solid or powder[1][7] | White to off-white crystalline powder[2][5] | Visually similar, both are stable solids at room temp. |

| Water Solubility | High (50 - 100 mg/mL)[8] | Low to moderate[2][9] | Acetylation reduces hydrophilicity, decreasing water solubility. |

| Organic Solvent Solubility | Soluble in DMSO (~25 mg/mL) and Ethanol (B145695) (~5 mg/mL)[1] | Soluble in methanol, ethanol, slightly soluble in DMSO and Chloroform[2][5] | More soluble in a broader range of organic solvents. |

| Primary Application | Induction of acute liver failure/hepatitis in animal models[10][11] | Synthetic intermediate for glycosides; research on glycoproteins and cell signaling[2][9] | Toxic agent vs. a chemical building block. |

| Reported Bioactivity | Potent hepatotoxin[11][12] | Precursor to compounds with anti-inflammatory, anti-cancer, and anti-viral properties[9][13] | Directly toxic vs. a precursor for potentially therapeutic agents. |

Comparative Biological Activity and Mechanism of Action

The functional divergence between these two molecules is a direct result of their structural differences.

D-Galactosamine: A Specific Hepatotoxin

D-galactosamine is a well-established and widely used agent for inducing a model of acute liver failure in animals that closely mimics the histopathology of viral hepatitis or drug-induced liver injury in humans.[11]

Its mechanism of action is highly specific to hepatocytes and involves the "uridine trap" hypothesis.[11]

-

Metabolic Trapping: Upon entering hepatocytes, D-GalN is phosphorylated by galactokinase to D-galactosamine-1-phosphate. This product is then converted to UDP-galactosamine.[11]

-

UTP Depletion: The accumulation of UDP-derivatives of galactosamine effectively sequesters the cellular pool of uridine (B1682114) triphosphate (UTP).[10][11]

-

Macromolecular Synthesis Inhibition: UTP is an essential precursor for the synthesis of RNA. Its depletion leads to a rapid cessation of transcription and, subsequently, protein synthesis.[12] It also inhibits glycogen (B147801) synthesis.[11]

-

Cell Death: The profound disruption of cellular metabolism results in hepatocyte apoptosis and necrosis, leading to liver inflammation and failure.[11][12]

This compound: A Synthetic Precursor

In stark contrast, this compound is not used as a direct toxicant. The presence of the acetyl groups blocks the hydroxyl and amine positions necessary for the enzymatic phosphorylation that initiates the toxic cascade. Therefore, it does not cause UTP depletion.

Instead, its utility lies in its role as a stable, soluble building block in organic chemistry and drug development.[2][9]

-

Glycoside Synthesis: It is a key intermediate for synthesizing complex glycosides and oligosaccharides.[9] The acetyl groups serve as protecting groups that can be selectively removed during a synthetic scheme.

-

Prodrug and Derivative Development: It is used to create derivatives with potential therapeutic activities. For example, specific acetamido pyranosides derived from it have been shown to act as inhibitors of Toll-like receptor 4 (TLR4), conferring anti-inflammatory properties.[2][9]

-

Biochemical Research: The pentaacetate form is used in studies involving glycoproteins and cell signaling pathways where a modified, cell-permeable version of galactosamine is required.[2]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes highlights the distinct applications of each compound.

Diagram 1: D-Galactosamine-Induced Hepatotoxicity Pathway

This diagram illustrates the metabolic pathway leading to hepatocyte injury following D-galactosamine administration.

Caption: Metabolic pathway of D-galactosamine leading to UTP depletion and hepatotoxicity.

Diagram 2: General Workflow for Inducing Acute Liver Failure

This diagram outlines a typical experimental workflow for using D-galactosamine to induce and study acute liver failure in a rodent model.

Caption: Standard experimental workflow for a D-GalN-induced acute liver failure model.

Detailed Experimental Protocols

The following are representative protocols. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize dosages and time points based on their specific animal strain and experimental goals.

Protocol 1: Induction of Acute Liver Failure in Mice using D-Galactosamine/LPS

This protocol is a common method for inducing a severe, inflammation-driven model of acute liver failure.

1. Materials:

-

D-(+)-Galactosamine hydrochloride (D-GalN) (e.g., Sigma-Aldrich, Cat# G0500)

-

Lipopolysaccharide (LPS) from E. coli (e.g., Sigma-Aldrich, Cat# L2630)

-

Sterile, pyrogen-free 0.9% saline

-

8-10 week old C57BL/6 mice

-

Sterile syringes and needles (27G or smaller)

2. Reagent Preparation:

-

D-GalN Solution: Dissolve D-GalN in sterile saline to a final concentration of 100 mg/mL. Ensure it is fully dissolved. Prepare fresh on the day of use.

-

LPS Solution: Dissolve LPS in sterile saline to a final concentration of 10 µg/mL. Vortex thoroughly.

3. Experimental Procedure:

-

Weigh each mouse to determine the precise injection volume.

-

Administer D-GalN via intraperitoneal (I.P.) injection at a dose of 700 mg/kg.

-

Thirty minutes after the D-GalN injection, administer LPS via I.P. injection at a dose of 10 µg/kg.

-

House the animals and monitor for signs of distress. The model typically develops over 6-24 hours.

-

At the desired experimental endpoint (e.g., 8 hours), euthanize the mice via an approved method.

-

Immediately collect blood via cardiac puncture for serum analysis (ALT, AST).

-

Perfuse the liver with cold PBS and collect tissue samples. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remainder in liquid nitrogen for molecular analysis.

Protocol 2: TUNEL Assay for Apoptosis Detection in Liver Tissue

This protocol detects DNA fragmentation, a hallmark of apoptosis, in liver sections from D-GalN-treated animals.

1. Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (5 µm thick)

-

In Situ Cell Death Detection Kit, TMR red or FLUOS (e.g., Roche, Cat# 12156792910 or 11684795910)

-

Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4)

-

Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI counterstain

-

Fluorescence microscope

2. Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE slides in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

Permeabilization:

-

Incubate slides with Proteinase K solution for 15 minutes at 37°C.

-

Rinse slides twice with PBS.

-

Incubate with permeabilisation solution for 2 minutes on ice.

-

-

TUNEL Reaction:

-

Rinse slides twice with PBS.

-

Prepare the TUNEL reaction mixture by adding the enzyme to the label solution as per the manufacturer's instructions.

-

Apply 50 µL of the TUNEL reaction mixture to each slide.

-

Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

-

-

Staining and Mounting:

-

Rinse slides three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Rinse again with PBS.

-

Mount coverslips using an appropriate mounting medium.

-

-

Visualization: Analyze the slides using a fluorescence microscope. Apoptotic cells will show red (TMR) or green (FLUOS) fluorescence in the nucleus, co-localizing with the blue DAPI stain.

Conclusion

D-galactosamine and this compound are related by structure but are worlds apart in their scientific application. D-galactosamine HCl is a highly specific and potent hepatotoxic agent, invaluable for creating reproducible animal models of acute liver failure through its unique UTP-depletion mechanism. Conversely, this compound is a chemically protected, non-toxic derivative used as a synthetic intermediate in medicinal chemistry and glycobiology. For researchers, selecting the correct compound is paramount: one is a tool to induce pathology, while the other is a building block for creating novel chemical entities and potential therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. CAS 76375-60-5: this compound | CymitQuimica [cymitquimica.com]

- 3. D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 11710828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [chembk.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. 3006-60-8, b-D-galactosamine pentaacetate, CAS:3006-60-8 [chemsynlab.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Galactosamine - Wikipedia [en.wikipedia.org]

- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 76375-60-5 [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to D-Galactosamine Pentaacetate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactosamine pentaacetate, a fully acetylated derivative of the amino sugar D-galactosamine, is emerging as a versatile molecule in the landscape of drug discovery and development. Its unique chemical properties, including enhanced stability and solubility in organic solvents compared to its parent compound, D-galactosamine, make it a valuable intermediate in complex organic syntheses.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive molecules, its utility in establishing critical disease models, and its potential therapeutic activities.

This document outlines key quantitative data, detailed experimental protocols for its primary applications, and visual representations of the signaling pathways it influences, offering a comprehensive resource for researchers in the field.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid soluble in organic solvents and moderately soluble in water.[3] The presence of five acetyl groups enhances its stability and facilitates its use in various synthetic reactions.[2][4]

Synthesis: The common method for synthesizing this compound involves the acetylation of D-galactosamine hydrochloride. This is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.[3] The resulting product can be purified through recrystallization. The purity and identity of the synthesized compound are confirmed using analytical techniques such as NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, D-Galactosamine hydrochloride, provides valuable insights into its toxicological profile. It is important to note that the pentaacetate derivative may exhibit a different toxicological and pharmacokinetic profile.

Table 1: Toxicological Data for D-Galactosamine Hydrochloride

| Parameter | Species | Route of Administration | Value |

| LD50 | Mouse | Intraperitoneal | 2,660 mg/kg |

| TDLO | Rat | Intraperitoneal | 200 mg/kg |

Source: Cayman Chemical Safety Data Sheet. Data is for D-Galactosamine hydrochloride and should be interpreted with caution for the pentaacetate form.

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

Table 2: In Vitro Cytotoxicity Data for D-Galactose against various cell lines

| Cell Line | Cancer Type | IC50 |

| Neuro2a | Neuroblastoma | Significant toxicity at high concentrations |

| SH-SY5Y | Neuroblastoma | Significant toxicity at high concentrations |

| PC-3 | Prostate Cancer | Significant toxicity at high concentrations |

| HepG2 | Liver Cancer | Significant toxicity at high concentrations |

Key Applications in Drug Discovery

Induction of Acute Liver Injury Models

A primary and well-established application of D-galactosamine is the induction of acute liver failure in animal models, which closely mimics human viral hepatitis.[5][6] This model is invaluable for studying the pathogenesis of liver disease and for evaluating the efficacy of potential hepatoprotective agents. The pentaacetate form, due to its solubility, can be utilized in the preparation of solutions for these in vivo studies.

Experimental Protocol: Induction of Acute Liver Injury in Rats

This protocol describes the induction of acute liver injury in rats using D-galactosamine.

-

Animal Model: Male Wistar rats are commonly used.

-

Reagent Preparation: Prepare a solution of D-Galactosamine hydrochloride in sterile physiological saline. A typical concentration is 200 mg/ml.

-

Administration: Administer a single intraperitoneal (i.p.) injection of the D-galactosamine solution. A commonly used dose is 400 mg/kg of body weight.[5]

-

Monitoring: Following administration, monitor the animals for clinical signs of liver injury.

-

Sample Collection: At predetermined time points (e.g., 24, 48 hours post-injection), collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathological and molecular analysis.

-

Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.[5]

-

Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis, inflammation, and other pathological changes.

-

Molecular Analysis: Analyze liver tissue for markers of inflammation, apoptosis, and oxidative stress through techniques like Western blotting, qPCR, and immunohistochemistry.

Workflow for D-Galactosamine-Induced Liver Injury Model

Caption: Workflow for inducing and analyzing acute liver injury.

Potential Anti-inflammatory and Immunomodulatory Effects

This compound and its derivatives have been suggested to possess anti-inflammatory and immunomodulatory properties.[3] One of the proposed mechanisms is the inhibition of Toll-like receptor 4 (TLR4) signaling.[3] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory cascade.

Signaling Pathway: TLR4-Mediated Inflammatory Cascade

Caption: Inhibition of the TLR4 signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This protocol is a general method to assess the anti-inflammatory activity of a compound by measuring the inhibition of protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound.

-

Control: A similar volume of double-distilled water serves as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm. A decrease in absorbance indicates inhibition of protein denaturation.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control

-

IC50 Determination: The concentration of the compound that causes 50% inhibition (IC50) is determined from a dose-response curve.

Application in Cancer Research

Some studies have suggested that D-galactosamine derivatives may possess anti-cancer properties.[3] The proposed mechanism involves the induction of non-apoptotic cell death, or necroptosis, in cancer cells.[7][8] This presents a potential therapeutic avenue, especially for apoptosis-resistant cancers.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Signaling Pathway: D-Galactosamine-Induced Hepatotoxicity and Inflammasome Activation

In the context of liver injury, D-galactosamine, often in combination with LPS, activates the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation and cell death.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. Synthesis of Prodrug-Type Oligonucleotides Modified With a Galactosylated Self-Immolative Linker Cleavable by β-Galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. This compound [chembk.com]

A Technical Guide to High-Purity D-Galactosamine Pentaacetate for Researchers and Drug Development Professionals

An In-depth Review of Commercial Sources, Quality Control, and Applications

This technical guide provides a comprehensive overview of high-purity D-Galactosamine pentaacetate, a critical reagent for researchers, scientists, and drug development professionals. This document details commercially available sources, presents quantitative data on purity, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, it visualizes key chemical and biological pathways involving this compound.

Commercial Availability and Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. For applications requiring stringent quality control, such as in drug development and sensitive biological assays, sourcing from suppliers who provide detailed certificates of analysis (COA) is crucial. These documents should specify the purity as determined by reliable analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Below is a summary of typical specifications from various commercial sources. It is important to note that specific batch-to-batch variations may occur, and it is always recommended to consult the supplier's most recent COA.

| Supplier Category | Typical Purity | Analytical Methods Cited | Common Impurities/Specifications |

| Premium Research Grade | ≥98.0% | ¹H NMR, HPLC | Water content (e.g., <0.2%), Conforms to structure |

| Standard Research Grade | ≥95% | Varies (often unspecified) | Visual appearance (White to off-white solid) |

| Bulk/Custom Synthesis | Customizable (e.g., >99%) | Per client request (NMR, HPLC, MS) | Residual solvents, starting materials |

Synthesis and Purification of this compound

The most common laboratory-scale synthesis of this compound involves the acetylation of D-galactosamine hydrochloride.[1] This method utilizes acetic anhydride (B1165640) as the acetylating agent and a base, such as pyridine (B92270), to catalyze the reaction and neutralize the resulting acid.[1]

Experimental Protocol: Synthesis

Materials:

-

D-Galactosamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, suspend D-galactosamine hydrochloride (1 equivalent) in pyridine (approximately 5-10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetic anhydride (6 equivalents) to the stirred suspension. A catalytic amount of DMAP (e.g., 0.02 equivalents) can be added to accelerate the reaction.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 10-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and co-evaporate to remove residual pyridine. Repeat this step if necessary.

-

The crude product is then subjected to purification.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Anhydrous methanol

-

Beaker and Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot anhydrous methanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath for at least 30 minutes.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol.

-

Dry the purified this compound under vacuum to a constant weight.

Quality Control and Analytical Methods

Ensuring the high purity of this compound is paramount for its use in sensitive applications. The following are detailed protocols for the most common analytical techniques used for quality control.

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself. An internal standard with a known purity and concentration is used for quantification.

Materials:

-

This compound sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

-

NMR tubes

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Process the spectrum, including phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique to assess the purity of this compound and to detect any related impurities. As acetylated sugars lack a strong chromophore, UV detection at low wavelengths is often employed.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

C18 reversed-phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to effectively separate impurities. For example, a gradient from 10% to 90% acetonitrile over 30 minutes.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: Gradient of water (A) and acetonitrile (B)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm

-

Column Temperature: 30°C

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

D-Galactosamine and its derivatives are valuable tools in glycobiology and drug development. D-Galactosamine itself is known to induce hepatotoxicity and is widely used to create animal models of acute liver failure.[2] This toxicity is attributed to its interference with glycoprotein (B1211001) synthesis.[3]